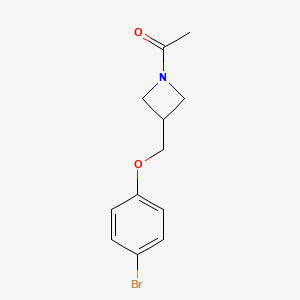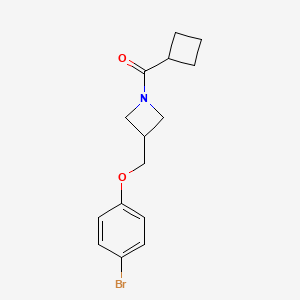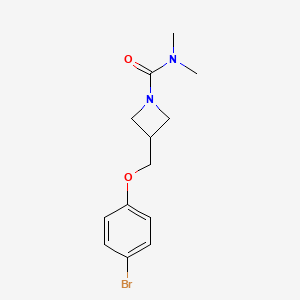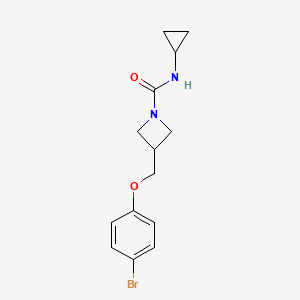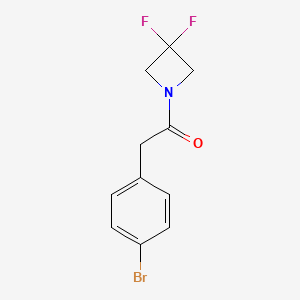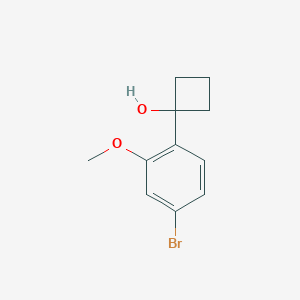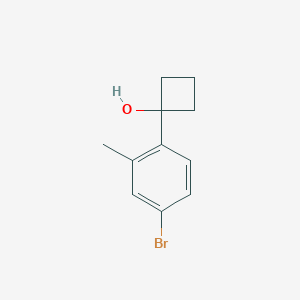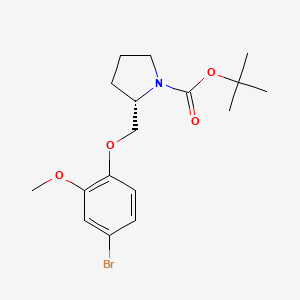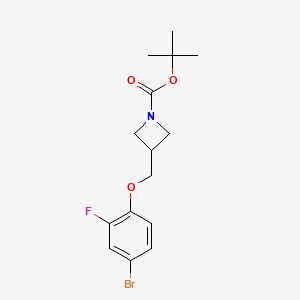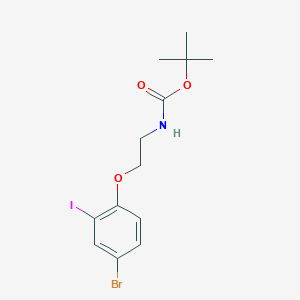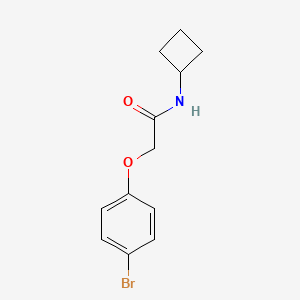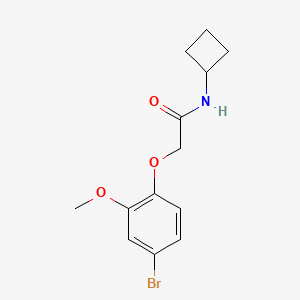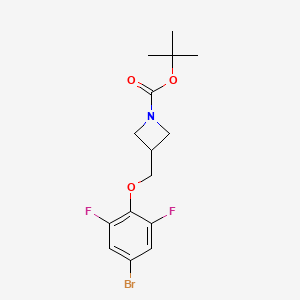
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, along with the bromo and difluorophenoxy substituents, imparts distinct chemical properties to the molecule.
Preparation Methods
The synthesis of tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the 4-bromo-2,6-difluorophenoxy group: This step can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced onto the azetidine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be replaced by other nucleophiles under suitable conditions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its functional groups, potentially altering its chemical properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Materials science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, providing insights into molecular mechanisms.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and the phenoxy group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-((4-bromo-2,6-difluorophenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: This compound features a piperidine ring instead of an azetidine ring, which may result in different chemical and biological properties.
4-Bromo-2,6-di-tert-butylphenol: This compound lacks the azetidine ring and the ester group, making it structurally simpler but potentially less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific reactivity and interactions not observed in simpler analogs.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-2,6-difluorophenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF2NO3/c1-15(2,3)22-14(20)19-6-9(7-19)8-21-13-11(17)4-10(16)5-12(13)18/h4-5,9H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYPVFKZKAFJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
